molecular formula C19H21ClN2O4 B2766716 N-(3-chloro-4-methoxyphenyl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide CAS No. 2034271-26-4

N-(3-chloro-4-methoxyphenyl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide

Cat. No.: B2766716
CAS No.: 2034271-26-4
M. Wt: 376.84
InChI Key: ODPNISQYIHWNGU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of isonicotinamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methoxyaniline and isonicotinic acid.

    Formation of Intermediate: The aniline derivative is reacted with a suitable protecting group to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with tetrahydro-2H-pyran-4-ylmethanol under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. These methods may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens, acids, and bases are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)isonicotinamide
  • N-(3-chloro-4-methoxyphenyl)-2-methoxyisonicotinamide

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide is unique due to the presence of the tetrahydro-2H-pyran-4-yl group, which may impart specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4/c1-24-17-3-2-15(11-16(17)20)22-19(23)14-4-7-21-18(10-14)26-12-13-5-8-25-9-6-13/h2-4,7,10-11,13H,5-6,8-9,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPNISQYIHWNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)OCC3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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